![molecular formula C28H28N2O2 B2553842 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 851406-82-1](/img/no-structure.png)

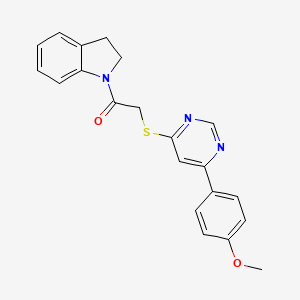

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as serotonin type-3 (5-HT3) receptor antagonists, which are relevant in the treatment of conditions such as depression and anxiety .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at appropriate positions. For instance, quinoxalin-2-carboxamides, which are structurally related to the compound , have been synthesized from quinoxalin-2-carboxylic acid by coupling with various amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . Similarly, N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides have been synthesized via enolate salts in a one-pot, two-step protocol, demonstrating the versatility of synthetic approaches for quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents and functional groups attached to this core can significantly influence the compound's binding affinity and selectivity towards biological targets such as the 5-HT3 receptor. Spectroscopic and X-ray diffraction studies are commonly employed to confirm the structure of synthesized quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents that can modulate the compound's pharmacological profile. For example, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines involves the formation of coordinate bonds with metal ions, which can be used for targeted delivery of therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and can be tailored during the synthesis process to improve the compound's drug-like characteristics. The pharmacological evaluation of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, for example, includes an assessment of their antagonistic potency and antidepressant-like activity, which are directly related to their chemical structure .

Applications De Recherche Scientifique

Cytotoxic Activity and Anticancer Potential

Research has shown that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, exhibit potent cytotoxic activities. These compounds, upon testing, demonstrated significant growth inhibitory properties against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some of these derivatives showed IC(50) values less than 10 nM, indicating their strong potential as anticancer agents. In vivo tests against colon 38 tumors in mice revealed curative effects at low doses, highlighting their therapeutic promise in cancer treatment (Deady et al., 2003).

Corrosion Inhibition

In the realm of materials science, certain quinoxaline compounds, akin to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, have been studied for their efficacy as corrosion inhibitors. Specifically, these compounds have been evaluated for their potential to protect copper surfaces in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been employed to understand the relationship between the molecular structure of quinoxalines and their inhibition efficiency. These studies contribute valuable insights into designing more effective corrosion inhibitors for various industrial applications (Zarrouk et al., 2014).

Antimicrobial and Antitubercular Activities

The diversification of pyridine and dihydro-quinolinone scaffolds has led to the synthesis of novel compounds with significant biological activities. One such approach involved the Bohlmann-Rahtz reaction, leading to the creation of substituted pyridines and dihydro-6H-quinolin-5-ones with potential antimycobacterial properties. Screening against Mycobacterium tuberculosis H37Rv (MTB) identified several promising antitubercular agents, highlighting the therapeutic potential of these compounds in combating tuberculosis and possibly other microbial infections (Kantevari et al., 2011).

Serotonin Type-3 (5-HT3) Receptor Antagonism

Quinoxalin-2-carboxamides have been explored for their pharmacological potential as serotonin type-3 (5-HT3) receptor antagonists. This research is grounded in the understanding that 5-HT3 receptor antagonists can play a crucial role in managing conditions such as nausea, vomiting, and possibly other neuropsychiatric disorders. Synthesized compounds demonstrated significant 5-HT3 receptor antagonism, underscoring the potential of such molecules in therapeutic applications related to the central nervous system (Mahesh et al., 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the condensation of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 3,3-diphenylpropionyl chloride, followed by reduction of the resulting amide with sodium borohydride and subsequent alkylation with ethyl bromide.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "3,3-diphenylpropionyl chloride", "sodium borohydride", "ethyl bromide" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 3,3-diphenylpropionyl chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide.", "Step 2: Reduction of the resulting amide with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: Alkylation of the amine with ethyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |

Numéro CAS |

851406-82-1 |

Nom du produit |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |

Formule moléculaire |

C28H28N2O2 |

Poids moléculaire |

424.544 |

Nom IUPAC |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |

InChI |

InChI=1S/C28H28N2O2/c1-19-13-14-20(2)27-24(19)17-23(28(32)30-27)15-16-29-26(31)18-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,25H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |

Clé InChI |

XCWKRWQXZSJOAQ-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

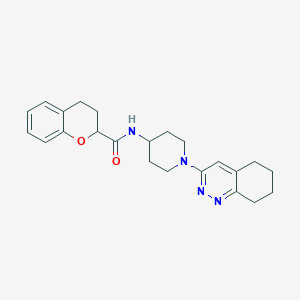

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

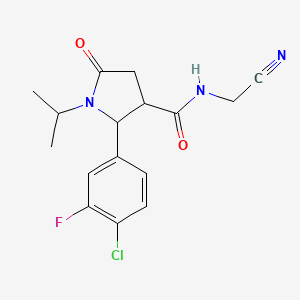

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

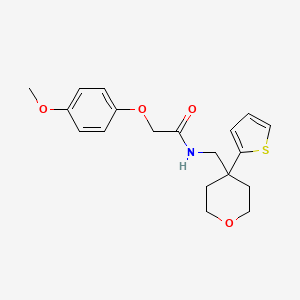

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

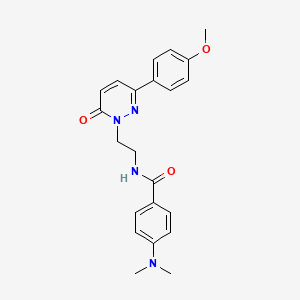

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)